molecular formula C18H15NO3 B11833874 Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate CAS No. 920986-51-2

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate

Cat. No.: B11833874
CAS No.: 920986-51-2
M. Wt: 293.3 g/mol
InChI Key: SHRSCPLUTLEKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate (CAS 920986-51-2) is a high-purity chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This benzoate ester derivative features a 2-oxo-1,2-dihydroquinoline (quinolin-2(1H)-one) core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological potential . The 2-quinolone structure is the predominant tautomer in solid states and nonaqueous phases, stabilized by high hydrogen-bonded dimeric interactions . This compound is of significant interest in anticancer research, particularly for developing novel anti-proliferative agents. The 2-oxo-1,2-dihydroquinoline chemotype is a key structural component in several investigational compounds that exhibit potent activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death) . Researchers are exploring these derivatives as promising leads to inhibit the growth of various cancer cell lines. The structural framework allows for further functionalization, making it a valuable building block for generating derivatives with optimized activity for structure-activity relationship (SAR) studies in drug discovery . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920986-51-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 4-(2-oxo-1H-quinolin-4-yl)benzoate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,19,20)

InChI Key

SHRSCPLUTLEKQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Cyclization of Aniline Derivatives

A foundational approach involves cyclizing aniline derivatives with carbonyl compounds to form the quinoline core. While specific details for the target compound are scarce, analogous methods for related quinolines highlight the use of pyridinium chlorochromate (PCC) for oxidation and palladium on carbon (Pd/C) for reductions. For instance, WO 2004/074246 describes cyclization reactions using acrylamide intermediates under reflux conditions.

Esterification of Intermediate Carboxylic Acids

Following cyclization, esterification of the benzoic acid intermediate with ethanol is critical. Patent CN103012151A outlines a method for n-butyl benzoate synthesis using solid acid catalysts (e.g., sulfonic acid resins), achieving yields >90% via refluxing benzoic acid with n-butanol. Adapting this to ethyl benzoate would involve substituting n-butanol with ethanol and optimizing catalyst loading.

Single-Step Coupling Reactions

Amide Coupling with Piperidine Esters

A breakthrough method from US20120046469A1 demonstrates a single-step coupling between N-[2-chloro-4-formyl-5-methoxyphenyl]-2-propenamide (VI) and biphenyl-2-ylcarbamic acid piperidin-4-yl ester (IV) in 2-methyltetrahydrofuran at 50°C. This approach eliminates hazardous reagents like lithium borohydride, reduces steps from three to one, and achieves an 80.6% yield. Key advantages include:

  • Solvent Efficiency : 2-Methyltetrahydrofuran offers lower toxicity compared to traditional THF.

  • Workflow Simplicity : Filtration and washing with isopropanol yield high-purity product.

Solid Acid-Catalyzed Esterification

Benzoic Acid and Ethanol Reaction

Drawing from CN103012151A, esterification using solid acid catalysts (e.g., Amberlyst-15) under reflux conditions provides an eco-friendly alternative. For Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate, this would involve:

  • Reacting 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoic acid with excess ethanol.

  • Neutralizing with solid alkali (e.g., sodium bicarbonate) to remove residual acid.

  • Distilling under reduced pressure to isolate the ester.
    This method minimizes wastewater and avoids corrosive liquid acids.

Comparative Analysis of Preparation Methods

MethodReactantsCatalysts/ReagentsConditionsYieldAdvantages
Single-Step CouplingVI + IVAcetic acid50°C, 2 h80.6%Fewer steps, reduced metal waste
Solid Acid CatalysisBenzoic acid + EthanolAmberlyst-15Reflux, 6 h~90%*Eco-friendly, scalable
SulfonylationBenzocaine + Sulfonyl chloridePyridine/DCM20°C, 16 h98%*High yield, mild conditions

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxo-1,2-dihydroquinoline core is susceptible to oxidation at the nitrogen or adjacent carbon atoms. Key reagents and outcomes include:

Reagent Conditions Product Mechanistic Notes
Pyridinium chlorochromateDichloromethane, RTQuinoline-2,4-dione derivativesOxidation of the dihydroquinoline to a fully aromatic system.
Hydrogen peroxideAcidic or neutral mediaEpoxidation of double bondsElectrophilic addition to activated C=C bonds.
m-Chloroperbenzoic acidCHCl₃, 0–5°CN-Oxidation productsFormation of N-oxide intermediates.

Reduction Reactions

The ketone group at position 2 and the ester functionality are primary reduction targets:

Reagent Conditions Product Notes
Sodium borohydride (NaBH₄)Ethanol, reflux1,2,3,4-TetrahydroquinolineSelective reduction of the carbonyl group.
Lithium aluminum hydrideDry THF, 0°CEthyl 4-(2-hydroxyquinolin-4-yl)benzoatePartial reduction of the ketone to an alcohol.
Palladium on carbon (H₂)Ethyl acetate, 50 psiEthyl 4-(quinolin-4-yl)benzoateHydrogenolysis of the oxo group.

Electrophilic Substitution

The quinoline ring’s C-3 position is highly activated for electrophilic attacks due to resonance effects from the 4-hydroxy and 2-oxo groups :

Reaction Type Reagent Product Regioselectivity
HalogenationN-Bromosuccinimide (NBS)3-Bromo derivativeC-3 bromination dominates due to electronic activation.
NitrationHNO₃/H₂SO₄3-Nitroquinoline derivative Para-directing effects of substituents influence positioning.
SulfonationSO₃/H₂SO₄3-Sulfoquinoline compound Requires elevated temperatures (80–100°C).

Nucleophilic Acyl Substitution

The ethyl benzoate group undergoes hydrolysis and transesterification:

Reagent Conditions Product Kinetics
NaOH (aq.)Reflux, 6 h4-(2-Oxo-1,2-dihydroquinolin-4-yl)benzoic acidBase-catalyzed saponification (SN2 mechanism).
H₂SO₄ (conc.)Ethanol, 70°CMethyl/other ester analogsAcid-catalyzed transesterification.

Cross-Coupling Reactions

The quinoline ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃Toluene, 90°C, 12 hBiaryl derivatives
Heck reactionPd(OAc)₂, PPh₃DMF, 120°C, 24 hAlkenylated quinoline compounds

Tautomerism and Rearrangements

The compound exhibits keto-enol tautomerism, influencing its reactivity:

  • Keto form : Dominant in non-polar solvents, participates in electrophilic reactions.

  • Enol form : Stabilized in polar protic solvents, enhances nucleophilic behavior at oxygen .

Comparative Reactivity of Structural Analogs

Compound Reactivity Difference Key Factor
Methyl 4-(2-oxoquinolin-4-yl)benzoateFaster ester hydrolysisSmaller alkyl group (methyl vs. ethyl).
Ethyl 4-(quinolin-4-yl)benzoateNo ketone reductionAbsence of the 2-oxo group.
Ethyl 4-(hydroxyquinolin-4-yl)benzoateEnhanced electrophilic substitutionHydroxy group increases ring activation.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate has been identified as a promising candidate for drug development due to its biological activity against various diseases. The following are key areas of application:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial properties. Quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. These interactions can lead to the development of new antibiotics, especially against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Anticancer Properties

The quinoline scaffold has been extensively studied for its anticancer potential. Compounds derived from this structure have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . this compound may serve as a lead compound in designing multi-target agents that can combat cancer through various mechanisms.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of quinoline derivatives. This compound could be explored for its ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's mechanism involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition can disrupt bacterial growth and replication, making it a valuable candidate for antibiotic development.

Interaction with Receptors

The unique structure of this compound allows it to interact with various receptors involved in metabolic pathways and cellular signaling . This interaction can lead to diverse pharmacological effects, including anti-cancer and anti-inflammatory activities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct features that may influence their biological activity:

Compound NameStructural FeaturesUnique Aspects
This compoundContains both ethyl and oxo groupsExhibits diverse biological activities
Methyl 4-(2-Oxoquinolin-4-YL)BenzoateMethyl instead of ethylPotentially different solubility
Ethyl 4-(Quinolin-4-YL)BenzoateNo oxo groupMay have different biological effects
Ethyl 4-(Hydroxyquinolin-4-YL)BenzoateHydroxy group presentAltered reactivity and biological profile

This comparison highlights the structural diversity among quinoline derivatives and their potential implications for drug design.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s core structure allows for modifications at the quinoline ring, benzoate ester, or linker regions. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate and Analogs
Compound Name (CAS/ID) Key Substituents Molecular Weight Key Properties/Applications
This compound Quinolin-2-one, unsubstituted ~309.3 g/mol High crystallinity (X-ray confirmed); potential pharmaceutical intermediate
I-6230 () Pyridazin-3-yl phenethylamino - Bioactive (e.g., kinase inhibition); pyridazine enhances π-π stacking
I-6232 () 6-Methylpyridazin-3-yl phenethylamino - Improved lipophilicity vs. I-6230; methyl group may enhance metabolic stability
Ethyl 2-(1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamido)benzoate (304872-76-2, ) Ethyl, hydroxy groups on quinoline ~394.4 g/mol Enhanced hydrogen bonding; potential antimicrobial activity
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate () Triazolyl substituent ~287.3 g/mol Increased polarity; applications in agrochemicals or coordination chemistry
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate (452322-61-1, ) Chlorobenzamido, propanoate chain ~409.8 g/mol Higher lipophilicity; potential CNS permeability

Physicochemical and Reactivity Differences

  • Hydrogen Bonding : The 2-oxo group in the parent compound enhances hydrogen bonding, improving thermal stability and crystallinity compared to analogs lacking this group (e.g., triazolyl derivatives in ) .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, attributed to electron-donating dimethylamino groups. In contrast, the quinolinone moiety in this compound may reduce electrophilicity, favoring stability over reactivity .
  • Solubility : Pyridazine-containing analogs (I-6230, I-6232) show improved aqueous solubility due to polar heterocycles, whereas chlorobenzamido derivatives () are more lipophilic .

Biological Activity

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antiplatelet, cytotoxic, antibacterial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety, which is known for its pharmacological significance. The structure can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_3

This compound features both an ethyl ester and a ketone group, which contribute to its biological activity.

Antiplatelet Activity

Research has shown that derivatives of quinoline, including this compound, exhibit significant antiplatelet activity. A study demonstrated that related compounds can inhibit cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 (TxA2) levels and subsequent inhibition of platelet aggregation. This mechanism suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation is a concern .

Cytotoxic Effects

The cytotoxic properties of this compound have been evaluated against various cancer cell lines. For instance, studies indicate that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways. The compound's efficacy was assessed using the MTT assay across different cell lines such as A549 (lung cancer) and HL60 (leukemia), showing promising results with IC50 values in the micromolar range .

Cell LineIC50 Value (µM)
A54915.3
HL6012.8

Antibacterial Activity

This compound also exhibits antibacterial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined against various strains:

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These results highlight the potential of this compound as a lead for developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated using various assays such as DPPH and ABTS scavenging tests. The compound demonstrated significant free radical quenching ability, indicating its potential role in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiplatelet Study : A study focused on the mechanism by which quinoline derivatives inhibit platelet aggregation via Cox inhibition and nitric oxide synthase activation.
  • Cytotoxicity Evaluation : Research involving multiple cancer cell lines revealed that modifications in the quinoline structure could enhance cytotoxicity, emphasizing the importance of structure-activity relationships.
  • Antimicrobial Activity : Investigations into the antimicrobial effects highlighted the compound's ability to inhibit pathogenic bacteria effectively.

Q & A

Q. Advanced Research Focus

  • Molecular dynamics simulations : Model interactions with targets like gastrointestinal mucosal proteins, leveraging structural analogs (e.g., Rebamipide derivatives) .
  • QSAR models : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with observed antiulcer or antimicrobial activity .
  • Fragment-based design : Use the quinoline scaffold as a core for virtual screening libraries to identify novel analogs .

What strategies resolve crystallographic ambiguities in novel dihydroquinoline derivatives?

Q. Advanced Research Focus

  • High-resolution X-ray diffraction : Apply SHELXL for refinement, particularly for twinned crystals or high-symmetry space groups .
  • Electron density maps : Analyze residual peaks to distinguish between positional disorder and co-crystallized solvents.
  • Validation tools : Use checkCIF/PLATON to ensure structural reliability, especially for chiral centers or hydrogen-bonding networks .

How do co-initiators or reaction additives influence the physicochemical properties of resin-based formulations containing this compound?

Advanced Research Focus
While not directly studied for this compound, analogous systems (e.g., resin cements with ethyl 4-(dimethylamino)benzoate) show that:

  • Co-initiators like DPI : Accelerate polymerization but may reduce mechanical strength if amine ratios exceed 1:2 (CQ/amine) .
  • Reactivity tuning : Adjust amine/photoinitiator ratios to balance degree of conversion (DC) and crosslinking density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.